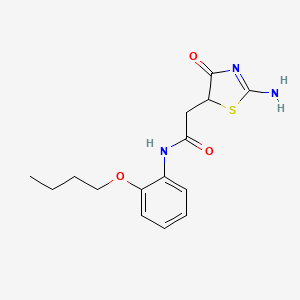

2-(2-amino-4-oxo-1,3-thiazol-5-yl)-N-(2-butoxyphenyl)acetamide

Description

2-(2-Amino-4-oxo-1,3-thiazol-5-yl)-N-(2-butoxyphenyl)acetamide is a synthetic compound featuring a thiazol-4-one core substituted with an amino group at position 2 and a ketone at position 2. This structural motif is common in medicinal chemistry, particularly in compounds targeting enzymes or receptors requiring hydrogen-bonding interactions (e.g., kinase inhibitors or antimicrobial agents) .

Properties

IUPAC Name |

2-(2-amino-4-oxo-1,3-thiazol-5-yl)-N-(2-butoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O3S/c1-2-3-8-21-11-7-5-4-6-10(11)17-13(19)9-12-14(20)18-15(16)22-12/h4-7,12H,2-3,8-9H2,1H3,(H,17,19)(H2,16,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTUDKVVFKFNKOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=CC=C1NC(=O)CC2C(=O)N=C(S2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-amino-4-oxo-1,3-thiazol-5-yl)-N-(2-butoxyphenyl)acetamide typically involves the formation of the thiazole ring followed by the introduction of the butoxyphenyl and acetamide groups. Common synthetic routes may include:

Cyclization Reactions: Formation of the thiazole ring through cyclization of appropriate precursors.

Amidation Reactions: Introduction of the acetamide group via amidation reactions.

Substitution Reactions: Incorporation of the butoxyphenyl group through substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems.

Chemical Reactions Analysis

Types of Reactions

2-(2-amino-4-oxo-1,3-thiazol-5-yl)-N-(2-butoxyphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential use in drug development and therapeutic applications.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-amino-4-oxo-1,3-thiazol-5-yl)-N-(2-butoxyphenyl)acetamide would involve its interaction with specific molecular targets and pathways. This could include binding to enzymes or receptors, leading to modulation of biological processes. Detailed studies would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally or functionally related derivatives, focusing on substituent effects, tautomerism, and biological relevance. Data are synthesized from crystallographic, synthetic, and spectroscopic studies.

Table 1: Structural and Functional Comparison

Key Comparative Insights

Tautomerism and Reactivity The target compound’s thiazol-4-one core lacks the imino tautomer observed in 3c-I (), which exists as a 1:1 mixture of imino (3c-I) and amino (3c-A) forms. This tautomeric flexibility in 3c-I may enhance its reactivity in biological systems but reduce stability compared to the target compound’s fixed amino-oxo configuration .

In contrast, fluorophenyl or bromophenyl substituents in 9b and 9c () enhance electronic interactions in enzyme active sites, as evidenced by docking studies . Sulfonyl-substituted derivatives () exhibit increased stability due to strong electron-withdrawing effects but may reduce bioavailability compared to the target compound’s amino-oxo motif .

Benzoimidazole-triazole hybrids () show modular binding via triazole linkages but require complex synthetic routes compared to the straightforward acetamide linkage in the target compound .

Synthetic Accessibility

- The target compound’s synthesis likely parallels methods used for 3c-I (thiourea cyclization) and 9a-e (Cu-catalyzed azide-alkyne cycloaddition). However, the absence of sulfonyl or triazole groups simplifies purification steps relative to and derivatives .

Research Findings and Implications

- Structure-Activity Relationship (SAR):

- Biological Relevance:

- Thiazol-4-one derivatives are promising scaffolds for antimicrobial or anticancer agents due to their hydrogen-bonding capacity and tunable substituents.

Biological Activity

2-(2-amino-4-oxo-1,3-thiazol-5-yl)-N-(2-butoxyphenyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name : 2-(2-amino-4-oxo-1,3-thiazol-5-yl)-N-(2-butoxyphenyl)acetamide

- Molecular Formula : C13H16N2O2S

- Molecular Weight : 264.35 g/mol

The biological activity of 2-(2-amino-4-oxo-1,3-thiazol-5-yl)-N-(2-butoxyphenyl)acetamide is primarily attributed to its interaction with cellular pathways involved in apoptosis and cell proliferation. Research indicates that compounds with similar thiazole structures can induce apoptosis through mitochondrial pathways and modulate oxidative stress within cells.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiazole derivatives, including 2-(2-amino-4-oxo-1,3-thiazol-5-yl)-N-(2-butoxyphenyl)acetamide. For instance, a study demonstrated that thiazole derivatives exhibit significant cytotoxicity against various cancer cell lines by promoting apoptosis and inhibiting cell growth.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| K562 (Leukemia) | 10 | Apoptosis induction |

| A375 (Melanoma) | 5 | Mitochondrial disruption |

| PC3ML (Prostate Cancer) | 8 | Autophagy activation |

Antimicrobial Activity

Compounds containing thiazole moieties have also shown antimicrobial properties. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential enzymes in microbial metabolism.

Study on Anticancer Efficacy

In a notable study published in Cancer Research, researchers synthesized a series of thiazole derivatives, including the target compound. The lead compound demonstrated potent activity against melanoma cells with an IC50 value significantly lower than standard chemotherapeutics. The study concluded that the compound induces apoptosis via the mitochondrial pathway and exhibits favorable pharmacokinetic properties in vivo .

Study on Antimicrobial Activity

A study investigated the antimicrobial effects of various thiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that 2-(2-amino-4-oxo-1,3-thiazol-5-yl)-N-(2-butoxyphenyl)acetamide exhibited strong inhibitory effects against Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent for bacterial infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.